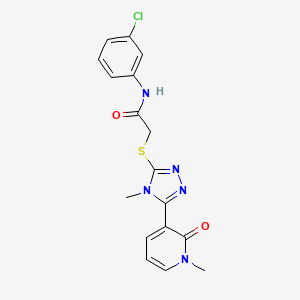![molecular formula C18H16FNO3 B2628765 N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide CAS No. 2097917-04-7](/img/structure/B2628765.png)
N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide is a synthetic organic compound characterized by the presence of a bifuran moiety and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the oxidative coupling of furan derivatives.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction.
Amide bond formation: The final step involves the coupling of the bifuran and fluorophenyl intermediates through an amide bond formation reaction. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the oxidative coupling and Friedel-Crafts acylation steps, as well as automated peptide synthesizers for the amide bond formation.
Analyse Des Réactions Chimiques
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form bifuran diones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Bifuran diones.
Reduction: Corresponding amines.
Substitution: Substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets. The bifuran moiety can interact with aromatic amino acids in proteins, while the fluorophenyl group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: Similar structure but with thiophene rings instead of furan.
2,2’-Biselenophene: Contains selenophene rings.
2,2’-Bipyrrole: Contains pyrrole rings.
Uniqueness
N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide is unique due to the presence of both bifuran and fluorophenyl groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c19-15-5-2-1-4-13(15)7-10-18(21)20-12-14-8-9-17(23-14)16-6-3-11-22-16/h1-6,8-9,11H,7,10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQWFRXLBSWKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC=C(O2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
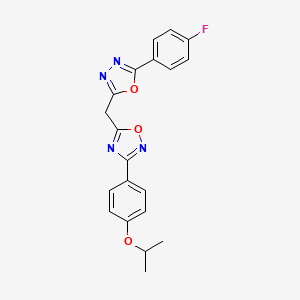
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2628684.png)
![1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2628685.png)
![3,6-dichloro-N-[3-(morpholin-4-yl)-3-oxopropyl]pyridine-2-carboxamide](/img/structure/B2628686.png)
![N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2628688.png)
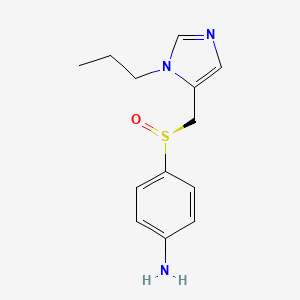
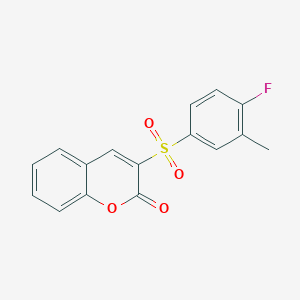
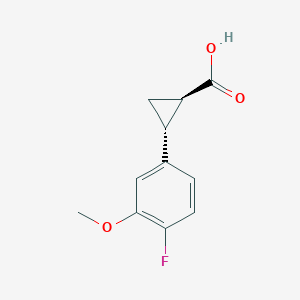
![3-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B2628694.png)
![2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione](/img/structure/B2628698.png)
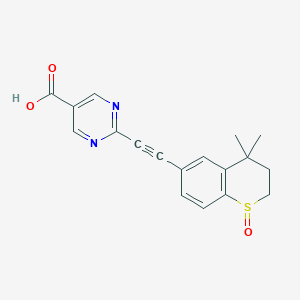

![Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2628702.png)
